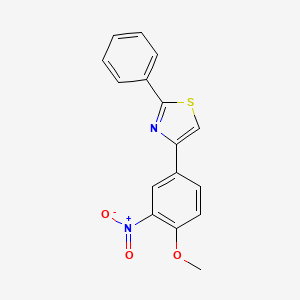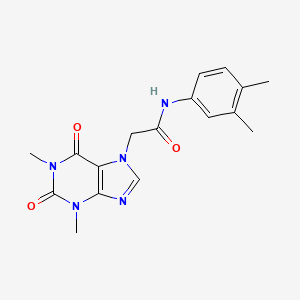methanone](/img/structure/B5781780.png)
[2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPP is a member of the family of aryl ketones and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Wirkmechanismus
The exact mechanism of action of [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone is not fully understood, but it is thought to act through the modulation of the GABAergic system. Studies have shown that this compound enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity. This may explain the anticonvulsant and anxiolytic effects of this compound. This compound has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. This may explain the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This may explain the anticonvulsant and anxiolytic effects of this compound. This compound has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. This may explain the anti-inflammatory and analgesic effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
[2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its biological activity is well characterized. However, this compound also has some limitations. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, this compound has been shown to exhibit some toxicity in animal models at high doses.
Zukünftige Richtungen
There are several potential future directions for research on [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone. One area of interest is the development of more potent and selective analogs of this compound that exhibit improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of this compound in the treatment of epilepsy, depression, and anxiety disorders. Finally, the role of this compound in the modulation of the immune system and its potential use in the treatment of autoimmune diseases is an area of active research.
Synthesemethoden
The synthesis of [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone involves the reaction of 2-chloro-5-fluoroacetophenone with 4-methylpiperidine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with benzyl chloride to yield this compound. The synthesis of this compound has been extensively studied, and several modifications to the original method have been proposed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
[2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. In addition, this compound has been investigated for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
[2-chloro-5-fluoro-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c1-13-7-9-22(10-8-13)18-12-16(20)15(11-17(18)21)19(23)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMXIVWOQIJRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C(=C2)Cl)C(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


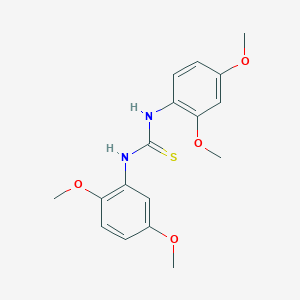
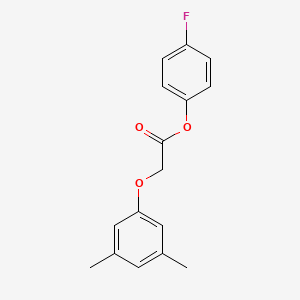
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5781717.png)
![4-{2-[(1-benzyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5781719.png)
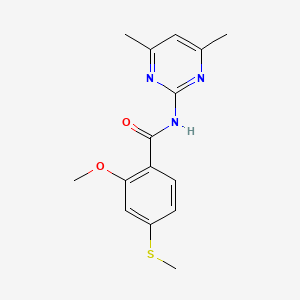
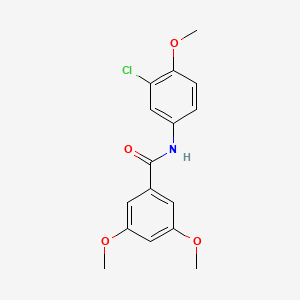

![5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide](/img/structure/B5781751.png)

![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)
![ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate](/img/structure/B5781779.png)
